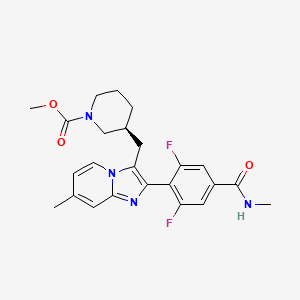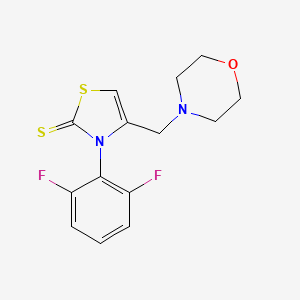
3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione (DFMT) is an important heterocyclic compound that has been extensively studied in recent years for its potential applications in the field of medicinal chemistry. It is a sulfur-containing heterocyclic compound with a five-membered ring structure, which consists of two nitrogen atoms, two sulfur atoms, and one carbon atom. It has a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. Furthermore, its unique structure allows for a variety of synthetic pathways and modifications to be used to tailor the compound for specific applications.
Aplicaciones Científicas De Investigación
Antimicrobial, Anticancer, and Antidiabetic Agents
Research into 2,4-thiazolidinedione derivatives, which share a core structural motif with the compound , highlights their versatile pharmacological properties. These compounds have been explored for their potential as antimicrobial, anticancer, and antidiabetic agents. The structural flexibility of the thiazolidinedione ring allows for a wide range of biological activities, depending on the specific modifications made to the core structure (Singh et al., 2022). This suggests that similar structural analogs, including "3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione," could be tailored for specific therapeutic applications.
Antioxidant Capacity
The ABTS/PP decolorization assay highlights the importance of structural entities capable of antioxidant activity. Although not directly studying the compound , this research emphasizes the potential utility of thiazole derivatives in evaluating antioxidant capacities, which could have implications for therapeutic applications targeting oxidative stress-related pathologies (Ilyasov et al., 2020).
Morpholine Derivatives' Pharmacological Profile
Morpholine, a feature of the compound , is present in various pharmacologically active compounds. Research into morpholine derivatives has revealed a broad spectrum of pharmacological profiles, including potential for action as analgesics, anticonvulsants, and antitumor agents. The presence of a morpholine moiety in a compound can significantly influence its bioactivity, suggesting that "this compound" might also possess diverse biological activities (Asif & Imran, 2019).
Electrochemical Applications
Compounds containing morpholinium, as related to the morpholine component of the target compound, have been studied for their electrochemical applications, particularly in ionic liquids and other organic salts. This research sheds light on the electrochemical stability and reactivity of morpholine derivatives, which could inform their use in electrochemical sensors, batteries, and other technologies (Lane, 2012).
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)-4-(morpholin-4-ylmethyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS2/c15-11-2-1-3-12(16)13(11)18-10(9-21-14(18)20)8-17-4-6-19-7-5-17/h1-3,9H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOEEZDDFUMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=S)N2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)
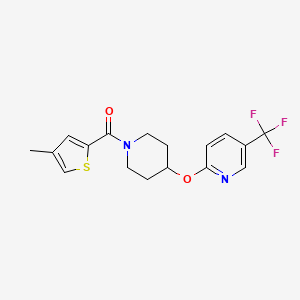
![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)

![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)
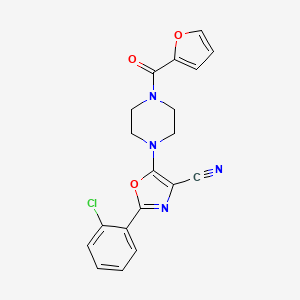
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)

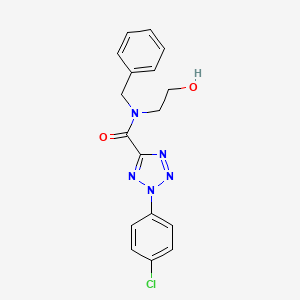
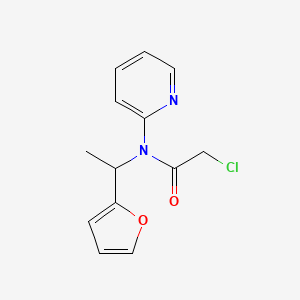
![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)
